Otophylloside F
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Overview
Description
Otophylloside F is a steroid compound isolated from Cynanchum otophyllum . Studies indicate that this compound protects against Aβ toxicity to exhibit anti-aging effects, and potentially contributes to Alzheimer’s disease (AD) treatment .
Synthesis Analysis
C21 steroidal glycosides, including this compound, are isolated from the roots of Cynanchum otophyllum . The structures of these glycosides are identified by spectroscopic analysis, chemical methods, and comparison with reported spectroscopic data .Molecular Structure Analysis
The molecular structure of this compound is analyzed using X-ray crystallography and spectrometric data (UV, IR, 1H- and 13C-NMR, MS) and chemical reaction .Chemical Reactions Analysis
This compound has been found to have neuroprotective effects. It may attenuate PTZ-induced morphology changes, cell death, LDH efflux in embryonic neuronal cells of C57BL/6J mice, and convulsive behavior in zebrafish .Physical And Chemical Properties Analysis
The molecular formula of this compound is C49H78O16 . It appears as a white to off-white solid . The molecular weight is 923.13 .Scientific Research Applications
Subheading Neuroprotective Effects of Otophylloside Compounds
Otophylloside N (a compound related to Otophylloside F) has shown promising results in protecting against neuronal injury. Research indicates its potential in treating conditions like epilepsy. Otophylloside N was found to mitigate neuronal damage caused by Pentylenetetrazol (PTZ), a compound used to induce seizures in research models. The study suggested that Otophylloside N could attenuate PTZ-induced neuronal cell death and morphological changes, showcasing its protective effects in both in vitro and in vivo models including mice and zebrafish. It also hinted at the possibility of Otophylloside N being developed as a novel antiepileptic drug due to its neuroprotective properties (Sheng et al., 2016).
Anti-Aging and Neurodegenerative Disorder Potential
Subheading Potential of Otophylloside Compounds in Aging and Neurodegenerative Diseases
Otophylloside B, another compound closely related to this compound, has been studied for its potential benefits in Alzheimer's Disease (AD) models. It was discovered that Otophylloside B could extend lifespan, improve stress resistance, and delay age-related decline in body movement in Caenorhabditis elegans models of AD. The compound exhibited protective properties against Aβ toxicity, a significant factor in AD pathogenesis, by decreasing Aβ deposition at the mRNA level. The study highlighted the potential of Otophylloside B in preventing AD and suggested a need for more effective anti-AD agents (Yang et al., 2017).
Seizure Suppressive Activity
Subheading this compound in Seizure Suppression
Directly related to this compound, research has demonstrated its ability to suppress seizure-like locomotor activity caused by Pentylenetetrazole in zebrafish models. The study emphasized the importance of the pregnene skeleton with a C-12 ester group and a C-3 sugar chain in the compound's structure for its seizure suppressive activity. This finding opens up possibilities for this compound in developing treatments for conditions characterized by seizures (Li et al., 2015).
Mechanism of Action
Otophylloside F decreases Aβ deposition by decreasing the expression of Aβ at the mRNA level . It increases the activity of heat shock transcription factor (HSF) by upregulating the expression of hsf-1 and its target genes, hsp-12.6, hsp-16.2, and hsp-70 . It also increases the expression of sod-3 by partially activating DAF-16 .
Safety and Hazards
properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18+/t26-,27-,28-,31+,32+,33-,34+,35-,36-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHIIZZAYEGCQ-LQUFWMPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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